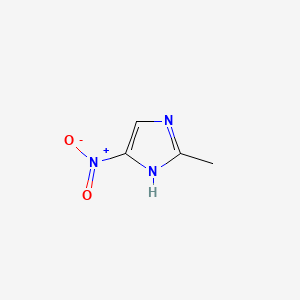

2-Methyl-5-nitroimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYTTYVSDVWNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061010 | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-23-1, 88054-22-2, 100215-29-0 | |

| Record name | 2-Methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nitro Group: A Bio-reductive Switch Controlling the Cytotoxic Activity of 2-Methyl-5-nitroimidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitroimidazole class of antimicrobial agents, with 2-methyl-5-nitroimidazole as a core scaffold for drugs like metronidazole, represents a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1] The therapeutic efficacy of these compounds is not inherent to the parent molecule but is instead unlocked through a sophisticated bio-reductive activation process. This technical guide provides an in-depth analysis of the indispensable role of the 5-nitro group in this mechanism. We will dissect the bioactivation cascade, explore the molecular basis of its selective cytotoxicity, detail the structure-activity relationships dictated by the nitro moiety, and examine the mechanisms of resistance that target this critical pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this functional group acts as a prodrug switch, transforming a stable molecule into a potent cytotoxic agent under specific physiological conditions.

Introduction: The 5-Nitroimidazole Prodrug Strategy

For decades, 5-nitroimidazoles have been pivotal in clinical practice for managing infections caused by anaerobic pathogens such as Bacteroides, Clostridia, and protozoa like Trichomonas and Giardia.[1][2] The parent compound, this compound, is a relatively inert and stable molecule, allowing for excellent bioavailability and distribution.[3] However, its therapeutic power lies in its identity as a prodrug. The central thesis of its mechanism is that the nitro group (–NO₂) is not merely a structural component but the key functional element that, upon reduction, initiates a cascade of events leading to cell death.[4] This activation is exquisitely selective, occurring almost exclusively within the low-redox-potential environment of anaerobic and microaerophilic microorganisms, which explains the drug's targeted spectrum of activity and minimal impact on host aerobic cells.[5]

The Pivotal Role of the Nitro Group: A Cascade of Reductive Bioactivation

The transformation of this compound from an inert prodrug to a cytotoxic agent is a multi-step process entirely dependent on the chemical reactivity of the nitro group. This process is most efficient under anaerobic conditions.[6]

The Anaerobic Prerequisite: Setting the Stage for Activation

The selectivity of 5-nitroimidazoles is a direct consequence of the unique physiology of anaerobic organisms. These microbes possess metabolic pathways that operate at a very low redox potential. Key to this are low-potential electron transport proteins like ferredoxin or flavodoxin, which are part of enzyme systems such as pyruvate:ferredoxin oxidoreductase (PFOR).[7][8] These proteins have a sufficiently negative redox potential to donate a single electron to the nitro group of the imidazole, a step that is energetically unfavorable in the high-redox environment of aerobic host cells.[5]

The Bioactivation Pathway

The activation process can be understood as a sequence of reductive events targeting the nitro group.

-

Passive Diffusion: The small, uncharged this compound molecule enters the microbial cell via passive diffusion, moving down its concentration gradient.[6]

-

One-Electron Reduction: Inside the anaerobe, enzymes with low redox potential (e.g., nitroreductases) transfer a single electron to the 5-nitro group.[9] This is the committed step, converting the nitro group into a highly reactive nitro radical anion (R-NO₂⁻•).[10]

-

Generation of Cytotoxic Intermediates: The nitro radical anion is unstable and short-lived. It is further reduced to generate even more reactive and cytotoxic intermediates, including a nitroso (R-NO) and a hydroxylamine (R-NHOH) derivative.[9][11] It is these highly electrophilic species that are ultimately responsible for the drug's bactericidal effects.[4] This activation consumes a total of four electrons.[10][11]

-

The "Futile Cycling" Effect of Oxygen: In the presence of oxygen, the bioactivation pathway is short-circuited. Molecular oxygen, being a more avid electron acceptor, can rapidly re-oxidize the nitro radical anion back to its original nitro group form.[6] This "futile cycle" not only prevents the formation of the cytotoxic downstream intermediates but also generates superoxide radicals (O₂⁻•), which can add to cellular stress. This elegant mechanism explains why the drug is ineffective against obligate aerobes and protects host tissues from damage.

The entire bioactivation cascade is a beautiful example of targeted drug delivery, where the unique metabolic machinery of the pathogen is exploited to arm the therapeutic agent at the site of infection.

Caption: Susceptible vs. Resistant pathways for this compound metabolism.

Experimental Protocols for Elucidating the Nitro Group's Role

Validating the mechanism of action and investigating resistance requires robust experimental methodologies. The causality behind these protocols is to isolate and measure the specific biochemical events central to the drug's function.

Protocol: In Vitro Nitroreductase Activity Assay

-

Rationale: This assay directly measures the enzymatic activity responsible for the first, critical step of prodrug activation. By quantifying the rate of drug reduction, one can compare the activation efficiency between susceptible and resistant strains.

-

Methodology:

-

Prepare Cell-Free Lysates: Grow susceptible and suspected resistant bacterial strains under strict anaerobic conditions. Harvest cells and prepare cell-free extracts via sonication or French press, followed by centrifugation to remove cell debris.

-

Reaction Setup: In an anaerobic chamber, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Electron donor (e.g., 1 mM NADH or NADPH)

-

Cell-free lysate (normalized by total protein concentration)

-

-

Initiate Reaction: Add the 5-nitroimidazole substrate (e.g., metronidazole at 200 µM) to the mixture to start the reaction.

-

Monitor Substrate Depletion: At timed intervals (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction (e.g., by adding acetonitrile). Monitor the decrease in the parent drug concentration using High-Performance Liquid Chromatography (HPLC) with UV detection (nitroimidazoles have a characteristic absorbance peak).

-

Data Analysis: Calculate the rate of substrate consumption (nmol/min/mg protein). A significantly lower rate in the resistant strain's lysate compared to the susceptible strain indicates impaired nitroreductase activity.

-

Protocol: DNA Damage Assessment via Single-Cell Gel Electrophoresis (Comet Assay)

-

Rationale: This protocol provides direct visual and quantitative evidence of the primary cytotoxic effect: DNA strand breakage. It validates that the downstream consequence of nitro group reduction is genomic damage.

-

Methodology:

-

Cell Treatment: Expose anaerobic microbial cultures to varying concentrations of the 5-nitroimidazole drug for a defined period (e.g., 1-2 hours). Include an untreated control.

-

Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the embedded cells using a high-salt detergent solution. This removes cell membranes and proteins, leaving behind the DNA "nucleoid."

-

Alkaline Unwinding & Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13). This unwinds the DNA and denatures it. Apply an electric field.

-

Principle of Separation: Undamaged, supercoiled DNA remains compact within the nucleoid. Fragmented DNA (resulting from strand breaks) relaxes and migrates out of the nucleoid towards the anode, forming a "comet tail."

-

Visualization & Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using fluorescence microscopy. Use image analysis software to quantify the extent of DNA damage by measuring parameters like tail length and tail moment (tail length × % DNA in the tail). A dose-dependent increase in comet tail formation confirms DNA damage.

-

Caption: Experimental workflow for the Comet Assay to detect DNA damage.

Conclusion and Future Perspectives

The 5-nitro group is the master switch for the bioactivity of this compound and its derivatives. It enables a highly targeted therapeutic strategy, turning an inert prodrug into a potent DNA-damaging agent specifically within anaerobic pathogens. Understanding this bio-reductive mechanism in molecular detail is not only fundamental to appreciating its current clinical success but is also essential for addressing the growing challenge of antimicrobial resistance.

Future research in this field should focus on:

-

Designing Novel Nitroimidazoles: Synthesizing compounds with optimized redox potentials to enhance activity against strains with partially compromised reductive pathways.

-

Overcoming Resistance: Developing molecules that are poor substrates for the nim-encoded reductive inactivation enzymes but remain excellent substrates for the activating nitroreductases.

-

Expanding the Spectrum: Exploring modifications to the nitroimidazole scaffold that might allow for activation under different physiological conditions, potentially broadening their use. [12] The nitro group, a simple yet powerful functional moiety, will continue to be a central focus in the development of the next generation of antimicrobial agents designed to combat challenging anaerobic and microaerophilic infections.

References

- The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). PMC - NIH.

- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (n.d.). PMC.

- What is the mechanism of Metronidazole Hydrochloride?. (2024).

- What is the synthesis method of this compound?. (n.d.). Guidechem.

- Mechanism of Resistance in Metronidazole. (n.d.).

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PMC.

- This compound. (n.d.). PubChem.

- The Nitro Group: A Double-Edged Sword in Medicinal Chemistry. (n.d.). Benchchem.

- This compound. (n.d.). CymitQuimica.

- Synthesis of some this compound derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research.

- Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. (1988). Journal of Medicinal Chemistry.

- Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. (2017). Journal of Antimicrobial Chemotherapy.

- Nitroimidazole: Definition, Mechanism and Uses. (n.d.). BOC Sciences.

- Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. (n.d.). PubMed.

- Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (n.d.). PubMed.

- Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activ

- Metronidazole induces DNA strand-breaks in cultures of human lymphocytes and phytohemagglutinin-stimulated human lymphocytes. (1991). Arzneimittelforschung.

- Structure-Activity Relationships of Antitubercular Nitroimidazoles. II.

- Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. (n.d.). Sexually Transmitted Infections.

- DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombin

- DNA synthesis inhibitors: Metronidazole Pharmacology. (2025). YouTube.

- DNA breakage due to metronidazole treatment. (n.d.).

- Action of clinically utilized 5-nitroimidazoles on microorganisms. (n.d.). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. CAS 696-23-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]

- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 2-Methyl-5-nitroimidazole (IR, NMR)

This guide details the spectroscopic characterization of 2-Methyl-5-nitroimidazole (2-M-5-NI) , a critical intermediate in the synthesis of nitroimidazole antibiotics (e.g., Metronidazole, Tinidazole).

The content is structured to support Quality Control (QC) and R&D workflows, focusing on distinguishing the target molecule from its starting materials (2-methylimidazole) and isomers using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Technical Summary

This compound (CAS: 696-23-1) is the defining precursor for the nitroimidazole class of antimicrobials. Its purity is paramount as it directly influences the yield and safety profile of downstream APIs (Active Pharmaceutical Ingredients).[1]

-

Chemical Formula:

[2][3][4][5] -

Critical Quality Attribute (CQA): The position of the nitro group (

) at position 5 is thermodynamically favored in the solid state but exists in tautomeric equilibrium with the 4-nitro isomer in solution. Spectroscopic validation must account for this dynamic behavior.[1]

Molecular Identity & Tautomerism

Understanding the structural dynamics is a prerequisite for interpreting NMR data.[1]

-

Solid State: Exists predominantly as the 5-nitro tautomer due to intermolecular hydrogen bonding.[1]

-

Solution State: In solvents like DMSO, the proton on the imidazole nitrogen is labile, leading to rapid tautomeric exchange between the 4-nitro and 5-nitro forms. This often results in signal broadening for the NH proton or averaged signals for the ring carbons.[1]

Infrared Spectroscopy (IR)

Objective: Confirmation of functional groups (Nitro, Methyl, Imidazole ring) and solid-state fingerprinting.[6]

Experimental Protocol

-

Technique: ATR-FTIR (Attenuated Total Reflectance) is preferred for rapid QC.[1]

-

Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr) for high-resolution structural elucidation.

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans.

Diagnostic Vibrational Bands

The presence of the Nitro group stretches is the primary "Pass/Fail" indicator.[1]

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| Imine (Ring) | 3200 – 3450 | Medium/Broad | Indicates free base form (unsubstituted Nitrogen). | |

| Aromatic C-H | 3000 – 3150 | Weak | Characteristic of the imidazole ring proton ( | |

| Methyl Group | 2900 – 2990 | Weak | Aliphatic stretches from the 2-methyl substituent. | |

| Nitro Group | 1530 – 1550 | Strong | Primary Marker. Asymmetric stretch.[1] | |

| Nitro Group | 1350 – 1380 | Strong | Symmetric stretch.[1] Confirms nitro functionality. | |

| Imidazole Ring | 1450 – 1500 | Medium | Ring skeletal vibrations.[1] |

Technical Insight: A shift or disappearance of the N-H stretch (3200-3450 cm⁻¹) is the first indicator that the molecule has reacted (e.g., during N-alkylation to form Metronidazole).

Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation, isomer differentiation, and impurity profiling.[1][7][8]

Experimental Protocol

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory. The compound is poorly soluble in

.[1] -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

¹H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is simple but highly diagnostic.

| Proton Assignment | Shift ( | Multiplicity | Integral | Interpretation |

| Imid-NH ( | 13.0 – 13.5 | Broad Singlet | 1H | Highly exchangeable. Chemical shift varies with concentration and water content.[1] |

| Ring Proton ( | 8.00 – 8.25 | Singlet | 1H | Key Identifier. Deshielded by the adjacent |

| Methyl ( | 2.35 – 2.45 | Singlet | 3H | Distinct singlet.[1] Impurities often appear as split peaks or shoulders here.[1] |

¹³C NMR Analysis (100 MHz, DMSO-d6)

Used to confirm the carbon skeleton and oxidation state.

| Carbon Environment | Shift ( | Note |

| C2 (Amidine) | 145.0 – 148.0 | Quaternary carbon attached to the methyl group. |

| C5 (C-Nitro) | 138.0 – 142.0 | Quaternary carbon bearing the nitro group.[1] |

| C4 (Aromatic CH) | 128.0 – 133.0 | The only methine carbon in the ring.[1] |

| Methyl ( | 13.5 – 14.5 | Upfield aliphatic signal.[1] |

Integrated Quality Control Workflow

The following logic structure defines the decision-making process for validating this compound batches.

Figure 1: Spectroscopic validation logic for this compound. This workflow prioritizes the detection of the Nitro group (IR) followed by structural confirmation and impurity detection (NMR).

Troubleshooting Common Anomalies

-

Water Peak Interference: DMSO-d6 is hygroscopic.[1] A broad peak at 3.33 ppm (

) is common.[1] Ensure the sample is dried; otherwise, the NH proton (13.0 ppm) may broaden into the baseline due to proton exchange with water.[1] -

Missing NH Signal: If the sample is "wet" or the concentration is too low, the NH signal at 13.0 ppm may not be visible.[1] This does not necessarily indicate a failure if the C-H ring proton (8.0 ppm) and Methyl group (2.4 ppm) are correct.[1]

-

Split Methyl Peak: If the methyl signal at 2.4 ppm appears as a doublet or has a "shoulder," it indicates the presence of 2-methylimidazole (starting material), which lacks the electron-withdrawing nitro group, causing its methyl to shift slightly upfield.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12760: this compound.[1] PubChem.[1][9] [Link]

-

European Pharmacopoeia (Ph.[1][9] Eur.). Metronidazole Impurity A Reference Standard.[1][9] EDQM.[1] [Link]

-

Royal Society of Chemistry (RSC). Spectroscopic data of nitroimidazole derivatives.[1] ChemSpider/RSC Advances.[1] [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][1]

Sources

- 1. rsc.org [rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. CAS 696-23-1 2-Methyl-4-nitroimidazole Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 5. 2-Methyl-4-nitroimidazole(696-23-1) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. scienceopen.com [scienceopen.com]

- 9. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Industrial Production of 2-Methyl-5-nitroimidazole

Introduction

2-Methyl-5-nitroimidazole (CAS No: 88054-22-2) is a critical chemical intermediate in the fine chemical and pharmaceutical industries.[1] It appears as a light white or beige crystalline powder with a melting point of 252-254°C and is insoluble in water.[1][2] Its primary significance lies in its role as the direct precursor for the synthesis of several essential nitroimidazole-based active pharmaceutical ingredients (APIs). Notably, it is the starting material for metronidazole, a drug recommended by the World Health Organization as a first-line treatment for anaerobic bacterial and protozoal infections.[1] It is also used to produce other important medications such as secnidazole and the veterinary drug dimetridazole.[1]

Given its importance, robust and safe industrial-scale production methods are paramount. The most common industrial synthesis route involves the nitration of 2-methylimidazole.[1] This process, while effective, involves highly exothermic and potentially hazardous reactions that demand precise control and a deep understanding of the underlying chemical principles. This document provides a detailed guide to the industrial production process, focusing on the scientific rationale, step-by-step protocols, and critical safety considerations.

Part 1: The Chemistry of Synthesis - Electrophilic Nitration

The industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-methylimidazole. The reaction employs a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Reaction Mechanism

-

Formation of the Nitronium Ion: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Electrophilic Attack: The nitronium ion attacks the electron-rich imidazole ring of 2-methylimidazole. The substitution preferentially occurs at the 5-position due to the directing effects of the ring nitrogens and the methyl group. The presence of 4-nitro isomers is a possibility that must be managed during purification.[1]

-

Rearomatization: The imidazole ring regains its aromaticity by losing a proton (H⁺), yielding the final product, this compound.

The overall reaction is highly exothermic and requires stringent temperature control to prevent runaway reactions and ensure product quality.[1]

Synthesis Reaction Pathway

The following diagram illustrates the chemical transformation from 2-methylimidazole to this compound.

Caption: Chemical synthesis pathway for this compound.

Part 2: Industrial Production Workflow

The industrial production process can be segmented into three primary stages: nitration reaction, neutralization and isolation, and finally, drying and packaging. A critical aspect of modern industrial processes is the incorporation of waste stream management, such as the recovery of ammonium sulfate from the wastewater generated during neutralization.[3]

Overall Process Flow Diagram

This diagram outlines the major unit operations in a typical industrial plant for producing this compound.

Caption: Industrial production workflow for this compound.

Part 3: Detailed Protocols and Process Parameters

Protocol 1: Synthesis of this compound

This protocol is a synthesized representation of common industrial practices. Quantities and specific parameters must be optimized for the specific scale and equipment used.

Materials & Equipment:

-

Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, and reflux condenser.

-

Dosing pumps for acid addition.

-

2-Methylimidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (e.g., 89%)[3]

-

Quench tank with cooling capabilities.

-

Neutralization vessel.

Procedure:

-

Reactor Preparation: Charge the primary reactor with concentrated sulfuric acid (e.g., 855 kg of 98% H₂SO₄).[3]

-

Initial Heating: Begin agitation and heat the sulfuric acid to approximately 60-70°C.[3]

-

Staged Addition of Reactant: Add 2-methylimidazole in multiple stages. For instance, an initial portion can be added as the temperature rises to 80-100°C, with subsequent portions added as the temperature is carefully increased towards the final reaction temperature of 130-145°C.[3] This staged addition is a critical safety measure to control the exothermic reaction.

-

Nitric Acid Dosing: Once the 2-methylimidazole is fully added and the target temperature is reached (e.g., 145°C), begin the slow, controlled addition of concentrated nitric acid at a constant flow rate (e.g., 240 kg/hr ).[3]

-

Reaction Hold: After the complete addition of nitric acid, maintain the reaction mixture at the target temperature (e.g., 148°C) for a hold period of approximately 1.5 to 3 hours to ensure the reaction goes to completion.[3] Monitor the temperature closely throughout this phase.

-

Controlled Cooling: Once the hold time is complete, cool the reaction mass to below 140°C before transferring to the next stage.[3]

Protocol 2: Product Isolation and Purification

Procedure:

-

Quenching: Prepare a quench tank with a significant volume of water (e.g., 2000 kg).[3] Transfer the cooled reaction mixture from the reactor into the water under agitation. This step must be carefully controlled as the dilution of concentrated acid is highly exothermic.

-

Neutralization: Cool the diluted acidic solution. Slowly add a neutralizing agent, such as ammonia liquor, while monitoring the pH. The neutralization process also generates heat and requires efficient cooling to maintain temperatures below 30°C.[4]

-

Precipitation: Continue adding the neutralizing agent until the pH of the solution reaches approximately 6-7.[5][6] The product, this compound, will precipitate as a bright yellow or almost white solid.[5]

-

Filtration: Transfer the resulting slurry to a centrifuge or filter press to separate the solid product from the mother liquor.

-

Washing: Wash the filtered product cake with water multiple times to remove residual acids and soluble impurities.[1][5]

-

Drying: Dry the washed product in a suitable industrial dryer (e.g., vacuum tray dryer) to obtain the final, pure this compound powder.[1]

Table 1: Key Process Parameters & Considerations

| Parameter | Typical Range | Rationale & Impact on Process |

| Reagent Ratio | Molar ratios are optimized based on pilot plant data. | An excess of the nitrating agent is typically used to drive the reaction to completion. Excess nitric acid can also act as a reaction inhibitor, improving safety.[5][7] |

| Reaction Temperature | 110°C - 150°C[5][7] | Higher temperatures increase the reaction rate but also elevate the risk of runaway reactions and decomposition. Precise control is essential for both safety and yield. |

| Reagent Addition Rate | Slow & Controlled | The nitration of 2-methylimidazole has an induction period and can become violent.[5] Slow, staged addition of reactants is a critical safety control to manage the high exothermicity. |

| Reaction Time | 1 - 3 hours | Sufficient time is required for the reaction to reach completion. The endpoint can be monitored using in-process controls like HPLC. |

| Neutralization pH | 6.0 - 7.0[5][6] | This pH range ensures maximum precipitation of the product while keeping impurities in the solution. |

| Yield | 60% - 77%[5] | The yield is highly dependent on the precise control of all reaction parameters. Side reactions and product decomposition can lower the effective yield. |

Part 4: Critical Safety Considerations

The industrial production of this compound involves significant hazards that must be rigorously managed. The reaction between 2-methylimidazole and the nitrating mixture is highly exothermic and can be explosive if not properly controlled.[5]

Chemical Hazards:

-

Concentrated Nitric Acid: A powerful oxidizing agent and highly corrosive. It can cause severe skin burns and eye damage.[8] It can ignite or react explosively with organic materials and other combustibles.[9][10] Nitric acid penetrates standard nitrile lab gloves in under 5 minutes.[9][11]

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. The dilution with water is extremely exothermic.

-

2-Methylimidazole: A combustible solid.

Process Safety Measures:

-

Reaction Control: The use of deterrents or inhibitors is a key safety strategy. Adding a portion of the reacted solution from a previous batch or using an excess of nitric acid can shorten the reaction's dangerous induction period and allow for better control.[5][7]

-

Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves (e.g., neoprene), chemical splash goggles, face shields, and impervious aprons or coveralls.[9][10][12]

-

Engineering Controls: Reactions must be conducted in a well-ventilated area, preferably within a contained reactor system equipped with pressure relief valves and emergency cooling systems.[10][11] An eyewash and safety shower must be immediately accessible.[10][11]

-

Spill Management: Have appropriate spill kits available. Spills of nitric acid should be neutralized with sodium carbonate and absorbed with an inert material. Do not use combustible materials like sawdust to absorb nitric acid spills.[11]

-

Material Handling: Always add acid to water, never the reverse, to manage the heat of dilution.[10][12] Transport acids in secondary containment.[10][11]

Conclusion

The industrial synthesis of this compound is a well-established but hazardous process that forms the foundation for producing several vital medicines. Success on an industrial scale hinges on a thorough understanding of the reaction mechanism, precise control over key process parameters, and an unwavering commitment to safety. By implementing the robust protocols and safety measures outlined in this guide, researchers and manufacturers can ensure the efficient, reliable, and safe production of this critical pharmaceutical intermediate.

References

-

Process for producing this compound - Eureka | Patsnap. Available at: [Link]

- US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents.

-

Synthesis of this compound - PrepChem.com. Available at: [Link]

- CN102321028A - Method for synthesizing this compound-1-ethanol - Google Patents.

- CN113372281A - Synthetic method of metronidazole - Google Patents.

-

Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals LYAPUNOVA Maria V. , MA. Available at: [Link]

-

Additively Manufactured Continuous Processing Reactor System for Producing Liquid-Based Pharmaceutical Substances - MDPI. Available at: [Link]

-

The Chemistry of Metronidazole: From Raw Material to Medicine. Available at: [Link]

-

Nitric Acid - Environmental Health and Safety. Available at: [Link]

-

What safety precautions should I take when handling nitric acid? - Quora. Available at: [Link]

- DE2310414A1 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents.

-

Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals - ResearchGate. Available at: [Link]

-

WO/2015/198107 SYNTHESIS OF METRONIDAZOLE - WIPO Patentscope. Available at: [Link]

- CH562805A5 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents.

-

Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol - Quick Company. Available at: [Link]

-

Chemical Safety Guidelines - Nitric Acid. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 88054-22-2 [chemicalbook.com]

- 3. Process for producing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol [quickcompany.in]

- 5. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 6. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 7. CH562805A5 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. safety.duke.edu [safety.duke.edu]

- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 12. quora.com [quora.com]

using 2-Methyl-5-nitroimidazole to synthesize secnidazole and dimetridazole

Abstract

This application note details the divergent synthesis of two critical antiprotozoal agents, Dimetridazole (DMZ) and Secnidazole (SEC) , utilizing 2-Methyl-5-nitroimidazole (2-MNI) as the common scaffold. Unlike standard textbook descriptions, this guide focuses on industrial viability, addressing the critical challenge of regioselectivity (N1 vs. N3 alkylation) and process safety when handling energetic nitro-compounds and alkylating agents.

Pre-Synthesis Considerations & Safety

This compound (2-MNI) exists as a tautomeric mixture (4-nitro

Material Specifications

| Component | Grade | Key Specification | Hazard Note |

| 2-MNI | >98% | <0.5% Water (Critical for yield) | Suspected Mutagen |

| Dimethyl Sulfate (DMS) | ACS | Clear, colorless | Highly Toxic/Carcinogenic (Skin/Inhalation) |

| Propylene Oxide | Anhydrous | >99% Purity | Highly Flammable/Carcinogenic |

| Formic Acid | 98% | Low water content | Corrosive |

| Aluminum Chloride ( | Anhydrous | Powder | Moisture Sensitive |

Regioselectivity Mechanism

The alkylation of the 2-MNI anion is governed by steric hindrance.[1]

-

Target Pathway (Kinetic Control): Attack by the nitrogen distal to the nitro group yields the 5-nitro isomer (Active Drug).

-

Impurity Pathway: Attack by the nitrogen proximal to the nitro group yields the 4-nitro isomer (Inactive Impurity).

-

Control Strategy: Use of specific acid catalysts (Formic acid or Lewis acids) protonates the imidazole ring, directing substitution patterns and stabilizing the transition state for 5-nitro formation.

Synthesis of Dimetridazole (DMZ)

Reaction Type: N-Methylation via Dimethyl Sulfate in Acidic Media.

Reaction Scheme

The industrial standard utilizes formic acid not just as a solvent, but to modulate the basicity of the imidazole nitrogen, reducing the formation of quaternary ammonium salts.

Figure 1: Reaction logic for the synthesis of Dimetridazole emphasizing the competitive impurity pathway.

Detailed Protocol

Scale: 100g 2-MNI basis.

-

Preparation: In a 500mL 3-neck round bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, charge 100g 2-MNI (0.78 mol).

-

Acidification: Add 300g Formic Acid (98%) . Stir until fully dissolved. The solution will exotherm slightly.

-

Heating: Heat the mixture to 55°C . Note: Do not exceed 60°C initially to prevent runaway methylation.

-

Alkylation: Add 105g Dimethyl Sulfate (DMS) dropwise over 60 minutes.

-

Critical Control: Maintain temperature between 55-60°C. If temp spikes, stop addition immediately.

-

-

Digestion: Once addition is complete, hold temperature at 60°C for 2 hours . Then, raise temperature to 80°C for 30 minutes to ensure completion.

-

Distillation: Switch configuration to distillation. Distill off excess formic acid under reduced pressure (approx. 200 mmHg) until the residue is thick.

-

Quenching: Cool residue to 20°C. Slowly add 300mL Ice Water .

-

Neutralization: Adjust pH to 8.0–9.0 using 25% Ammonium Hydroxide . The product will precipitate.[2]

-

Filtration: Filter the crude solid. Wash with cold water (2 x 50mL).

-

Recrystallization: Recrystallize from water/ethanol (90:10) to remove the 4-nitro isomer (which is more soluble in ethanol).

Expected Yield: 65–75% Melting Point: 138–140°C[3]

Synthesis of Secnidazole (SEC)

Reaction Type: Epoxide Ring Opening / Hydroxyalkylation.

Reaction Scheme

This reaction requires a Lewis Acid catalyst to activate the epoxide ring of propylene oxide and ensure regioselective opening at the terminal carbon.

Figure 2: Step-wise workflow for Secnidazole synthesis via Lewis Acid catalysis.

Detailed Protocol

Scale: 50g 2-MNI basis.

-

Solvation: In a reaction vessel, suspend 50g 2-MNI in 250mL Ethyl Acetate (anhydrous).

-

Catalysis: Add 2.5g Aluminum Chloride (

) anhydrous. Stir for 15 minutes at room temperature. The mixture may darken. -

Alkylation: Heat to 40°C . Slowly add 35g Propylene Oxide (1,2-epoxypropane) via a pressure-equalizing dropping funnel over 2 hours.

-

Why Slow Addition? Propylene oxide is volatile (bp 34°C). Rapid addition leads to evaporation and loss of stoichiometry.

-

-

Reaction: Reflux gently (approx 45-50°C) for 6 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1).

-

Quench: Cool to 10°C. Add 50mL dilute HCl (1N) to quench the aluminum catalyst.

-

Separation: Separate the organic layer (Ethyl Acetate).[1] Extract the aqueous layer with Ethyl Acetate (2 x 50mL).

-

Concentration: Combine organic layers, dry over

, and concentrate under vacuum to a viscous oil. -

Purification: Dissolve the oil in minimal Dichloromethane (DCM) . Add Hexane dropwise until turbidity appears. Cool to 0°C to crystallize.

Expected Yield: 60–70% Melting Point: 76°C

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, you must validate the Regiochemical Purity .

HPLC Method for Isomer Differentiation

-

Column: C18 (250mm x 4.6mm, 5µm)

-

Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (80:20)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 315 nm

-

Retention Time Logic:

-

The 4-nitro isomer (more polar due to nitro proximity to N-H/N-R interaction) typically elutes before the 5-nitro isomer (Target).

-

1H-NMR Diagnostic Signals (DMSO-d6)

| Compound | Key Signal (ppm) | Interpretation |

| 2-MNI (Start) | 13.0 (br s) | N-H proton (disappears in product) |

| Dimetridazole | 3.70 (s, 3H) | N-CH3 (Methyl group on N1) |

| Secnidazole | 1.08 (d, 3H) | CH3 of the hydroxypropyl chain |

| Secnidazole | 5.05 (d, 1H) | -OH proton (confirms ring opening) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (DMZ) | Loss of DMS via evaporation | Use a more efficient reflux condenser; ensure temp <60°C during addition. |

| High 4-Nitro Impurity | Reaction temperature too high | Maintain strict temperature control. Lower temp favors the kinetic 5-nitro product. |

| Secnidazole Oil | Incomplete crystallization | The product has a low MP (76°C). Use high-purity seed crystals and cool very slowly. |

| Color Issues | Oxidation of intermediates | Perform reaction under Nitrogen atmosphere. |

References

-

Synthesis of Dimetridazole: Method of obtaining dimetridazole.[4] Patent RU2528025C1. (2014).

-

Synthesis of Secnidazole: Preparation method of secnidazole. Patent CN103539745A. (2014).

-

Regioselectivity: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica, 2022.

-

Biological Activity & Structure: Synthesis of some this compound derivatives.[1][2][5] Journal of Chemical and Pharmaceutical Research, 2011.[5]

-

Impurity Profile: Secnidazole Impurities Reference Standards. SynZeal Research.[6][1]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis and Application of 1,2-Dimethyl-5-nitroimidazole_Chemicalbook [chemicalbook.com]

- 4. RU2528025C1 - Method of obtaining dimetridazole - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Secnidazole Impurities | SynZeal [synzeal.com]

Application Notes and Protocols for the Alkylation of 2-Methyl-5-nitroimidazole in Drug Design

This guide provides an in-depth exploration of the N-alkylation of 2-methyl-5-nitroimidazole, a cornerstone reaction in the synthesis of a multitude of antimicrobial agents. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, strategic considerations for analog design, and practical, field-tested methodologies.

The Enduring Legacy of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of essential drugs like metronidazole, tinidazole, and ornidazole.[1][2] These compounds are indispensable in the treatment of anaerobic bacterial and protozoal infections.[3][4] The biological activity of these drugs is intrinsically linked to the nitro group at the C5 position. Under the hypoxic conditions characteristic of anaerobic organisms, the nitro group is reduced to generate highly reactive nitroso and hydroxylamine radicals.[5] These radicals can then covalently modify and damage critical biomolecules such as DNA, leading to cell death.[2]

The N-1 substituent on the imidazole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these drugs, including their solubility, metabolic stability, and tissue penetration.[2] Consequently, the N-alkylation of the this compound nucleus is a pivotal and versatile strategy in the design and synthesis of novel antimicrobial agents with improved efficacy and tailored properties.[3][4]

The Chemistry of N-Alkylation: A Tale of Two Nitrogens

The N-alkylation of this compound involves the substitution of the proton on one of the ring nitrogen atoms with an alkyl group. However, the asymmetry of the imidazole ring presents a significant challenge: the potential for the formation of two regioisomers, the desired N-1 alkylated product (a 5-nitroimidazole derivative) and the isomeric N-3 alkylated product (which is tautomeric with a 4-nitroimidazole derivative).

Figure 1: Tautomerism and Regioisomeric Products of Alkylation.

The regioselectivity of the alkylation is a critical consideration, as the biological activity often resides predominantly in the 5-nitro isomer. Several factors influence the N-1 versus N-3 selectivity:

-

Steric Hindrance: The presence of the methyl group at C2 and the nitro group at C5 creates a sterically hindered environment around the N-1 position. Conversely, the N-3 position is less encumbered. This steric factor often favors the formation of the N-3 (4-nitro) isomer.[6][7]

-

Electronic Effects: The electron-withdrawing nature of the nitro group influences the nucleophilicity of the ring nitrogens. In the anionic intermediate formed upon deprotonation, the negative charge is delocalized across the ring, and the relative nucleophilicity of the two nitrogens can be subtly affected by the reaction conditions.

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, polar aprotic solvents like DMF or DMSO in the presence of a strong base such as potassium hydroxide often lead to a mixture of isomers. In contrast, using a weaker base like potassium carbonate in a less polar solvent such as acetonitrile can favor the formation of the thermodynamically more stable N-1 isomer, especially at elevated temperatures.[6][7]

Computational studies have corroborated these experimental observations, indicating that while the N-3 position may be kinetically favored due to lower steric hindrance, the N-1 substituted product is often the thermodynamically more stable isomer.[6][7] Therefore, reaction conditions that allow for equilibration can favor the desired 5-nitro derivative.

General Protocols for N-Alkylation

The following protocols provide a starting point for the N-alkylation of this compound. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Protocol 1: General Alkylation using Potassium Carbonate in Acetonitrile

This method is often preferred for achieving good yields of the desired N-1 isomer.

Materials:

-

This compound

-

Alkylating agent (e.g., alkyl halide, tosylate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 - 1.5 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkylating agent (1.0 - 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

Protocol 2: Alkylation in Polar Aprotic Solvents

This protocol can be employed when higher reaction temperatures are required or when the reactants have poor solubility in acetonitrile.

Materials:

-

This compound

-

Alkylating agent

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Ice-water

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, carefully add potassium hydroxide (1.1 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases (in the case of NaH).

-

Cool the mixture to 0 °C and add the alkylating agent (1.0 - 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Key Drug Molecules: Case Studies

The following sections provide more detailed protocols for the synthesis of clinically important 5-nitroimidazole drugs, illustrating the practical application of the alkylation strategies.

Synthesis of Metronidazole

Metronidazole, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, is a cornerstone of antimicrobial therapy. Its synthesis typically involves the reaction of this compound with ethylene oxide or a 2-haloethanol.

Figure 2: Synthesis of Metronidazole.

Protocol: Synthesis of Metronidazole

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), 2-chloroethanol (1.5 eq), and sodium hydroxide (1.1 eq) in a suitable solvent such as isopropanol.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure metronidazole.

Synthesis of Tinidazole

Tinidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, exhibits a broader spectrum of activity and a longer half-life than metronidazole. Its synthesis involves the alkylation of this compound with an ethylsulfonylethyl-containing electrophile.

Protocol: Synthesis of Tinidazole

-

Prepare 2-(ethylsulfonyl)ethanol by the oxidation of 2-(ethylthio)ethanol.

-

In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent like acetic acid.

-

Add 2-(ethylsulfonyl)ethanol (1.2 eq) and a catalytic amount of a strong acid such as sulfuric acid.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-90 °C) for several hours, monitoring by TLC.

-

Upon completion, cool the mixture and neutralize with a base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization to obtain tinidazole.

Synthesis of Ornidazole

Ornidazole, 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole, is another important 5-nitroimidazole derivative. It is synthesized by the reaction of this compound with epichlorohydrin.

Protocol: Synthesis of Ornidazole

-

Dissolve this compound (1.0 eq) in a suitable solvent, for example, a mixture of water and a water-miscible organic solvent like acetone.

-

Add a base, such as sodium hydroxide (catalytic amount), to the solution.

-

Add epichlorohydrin (1.1 eq) dropwise while maintaining the reaction temperature.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete as indicated by TLC.

-

Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Wash the organic extract, dry it, and concentrate it under reduced pressure.

-

Purify the resulting crude ornidazole by recrystallization.

Characterization of N-Alkylated 2-Methyl-5-nitroimidazoles

The successful synthesis and purification of N-alkylated this compound derivatives require thorough characterization to confirm the structure and purity of the products. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Representative Spectroscopic Data for Key 5-Nitroimidazole Drugs

| Compound | 1H NMR (δ, ppm) in CDCl₃ | 13C NMR (δ, ppm) in CDCl₃ | Key IR (cm⁻¹) |

| Metronidazole | 2.52 (s, 3H, CH₃), 3.85 (t, 2H, CH₂OH), 4.40 (t, 2H, NCH₂), 7.98 (s, 1H, Im-H) | 14.3 (CH₃), 50.1 (NCH₂), 61.8 (CH₂OH), 138.9 (Im-C4), 149.8 (Im-C5), 151.6 (Im-C2) | 3200-3500 (O-H), 1530, 1370 (NO₂) |

| Tinidazole | 1.35 (t, 3H, CH₂CH₃), 2.50 (s, 3H, Im-CH₃), 3.20 (q, 2H, SO₂CH₂), 3.55 (t, 2H, NCH₂CH₂), 4.60 (t, 2H, NCH₂), 7.95 (s, 1H, Im-H) | 7.5 (CH₂CH₃), 14.2 (Im-CH₃), 46.8 (NCH₂), 52.3 (SO₂CH₂), 53.8 (NCH₂CH₂), 138.5 (Im-C4), 150.2 (Im-C5), 151.9 (Im-C2) | 1525, 1365 (NO₂), 1310, 1130 (SO₂) |

| Ornidazole | 2.51 (s, 3H, CH₃), 3.70-3.85 (m, 2H, CH₂Cl), 4.10-4.25 (m, 1H, CHOH), 4.35-4.50 (m, 2H, NCH₂) 7.97 (s, 1H, Im-H) | 14.2 (CH₃), 46.5 (CH₂Cl), 50.5 (NCH₂), 69.8 (CHOH), 138.7 (Im-C4), 150.0 (Im-C5), 151.7 (Im-C2) | 3200-3500 (O-H), 1535, 1375 (NO₂) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety Considerations

Working with this compound and its alkylation reactions requires strict adherence to safety protocols due to the hazardous nature of the reagents and products.

-

Nitroaromatic Compounds: Nitroimidazoles are potentially mutagenic and should be handled with care.[5] Avoid inhalation of dust and skin contact.

-

Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and/or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8]

-

Bases: Strong bases like potassium hydroxide and sodium hydride are corrosive and react violently with water. Handle them with caution and in an inert atmosphere when necessary.

-

Waste Disposal: Dispose of all chemical waste, including residual reagents, solvents, and reaction byproducts, in accordance with institutional and local regulations for hazardous waste.[9]

Conclusion

The N-alkylation of this compound is a powerful and versatile tool in the medicinal chemist's arsenal for the development of new antimicrobial agents. A thorough understanding of the reaction's regioselectivity, coupled with careful optimization of reaction conditions, allows for the targeted synthesis of a wide array of derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical space around this important pharmacophore, paving the way for the discovery of next-generation nitroimidazole-based drugs.

References

- Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

- Trivedi, M. N., Gabhe, S. Y., Vachhani, U. D., Patel, R. B., & Shah, C. P. (2011). Synthesis of some this compound derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Girhepunje, N. S., Kedar, P. S., Ittadwar, A. M., & Dumore, N. G. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 356-368.

- Al-Sha'er, M. A., Mansi, I., & Hakooz, N. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.

- Pang, L., et al. (2019). Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. European Journal of Medicinal Chemistry, 183, 111710.

- Miller, M. W., Howes Jr, H. L., Kasubick, R. V., & English, A. R. (1970). Alkylation of this compound. Some potent antiprotozoal agents. Journal of Medicinal Chemistry, 13(5), 849–852.

- Hubei Hongyuan Pharmaceutical Co., Ltd. (2018). Process for producing this compound. CN107673935A.

- Benakli, K., Terme, T., & Vanelle, P. (2002). Synthesis of new active sulfones in the 5-nitroimidazole series. Molecules, 7(4), 382-385.

- Schwartz, D. E., & Jeunet, F. (1976). Comparative pharmacokinetic studies of metronidazole and ornidazole in man. Chemotherapy, 22(1), 19-29.

-

Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

- Lamp, K. C., Freeman, C. D., Klutman, N. E., & Lacy, M. K. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical pharmacokinetics, 36(5), 353-373.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- International Agency for Research on Cancer. (1977). Metronidazole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 13.

- Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9-20.

- Nagarajan, K., et al. (1984). Nitroimidazoles: Part XIX-Structure-activity Relationships. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 23(4), 342-362.

- Anderson, W. L., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4-and 5-nitroimidazoles. Bioorganic & medicinal chemistry letters, 18(18), 5032-5036.

- Ali, M. M., & Mohammad, A. (2015). RP-HPLC Method for the Simultaneous Determination of Metronidazole, Tinidazole, Ornidazole, Secnidazole and Ofloxacin in. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 160-165.

-

SpectraBase. (n.d.). Ornidazole. Retrieved from [Link]

-

Japan Chemical Industry Ecology-Toxicology & Information Center. (n.d.). Tinidazole. Retrieved from [Link]

- F. Hoffmann-La Roche AG. (1970). Process for the production of this compound. US3549648A.

- G.D. Searle LLC. (1963). 1-hydroxyalkyl-2-alkyl-5-nitroimidazoles. US3079393A.

- Pfizer Inc. (1970). 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole. US3549648A.

- Hossan, A. S. M., et al. (2017). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Molecules, 22(8), 1335.

- S. K. Singh, et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(17), 7176-7202.

- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Stability-Indicating HPTLC-Densitometric Analysis of 2-Methyl-5-nitroimidazole (2-M-5-NI) and its Degradation Profile

Executive Summary

This technical guide details a robust High-Performance Thin-Layer Chromatography (HPTLC) protocol for the separation and quantification of 2-methyl-5-nitroimidazole (2-M-5-NI) . While 2-M-5-NI is a critical pharmacophore found in antibiotics like Metronidazole, Tinidazole, and Secnidazole, it also serves as their primary degradation product (Impurity A). Furthermore, 2-M-5-NI itself is subject to degradation under oxidative and photolytic stress.

This protocol utilizes a Chloroform:Methanol:Diethylamine mobile phase system to achieve high-resolution separation of 2-M-5-NI from parent nitroimidazoles and its own ring-cleavage byproducts. The method is validated for linearity, precision, and specificity, adhering to ICH Q2(R1) guidelines.

Methodological Principles

The analysis relies on adsorption chromatography on silica gel 60 F

Why HPTLC for Nitroimidazoles?

-

Matrix Tolerance: Unlike HPLC, HPTLC plates are disposable, allowing the direct application of crude degradation mixtures (e.g., highly acidic or basic hydrolysates) without extensive cleanup that might filter out transient degradants.

-

Parallel Processing: Simultaneous chromatography of standards, parent drugs, and stressed samples on a single plate minimizes inter-run variability.

-

Visual Verification: The ability to visually inspect the plate under 254 nm UV light prior to scanning provides an immediate qualitative assessment of degradation (e.g., appearance of new spots or streaking).

Materials and Instrumentation

Reagents

-

Reference Standards: this compound (2-M-5-NI), Metronidazole (as parent marker), Tinidazole (as parent marker).[1][2]

-

Solvents (Analytical Grade or Higher): Chloroform, Methanol, Diethylamine (99%), Hydrogen Peroxide (30%), HCl (1M), NaOH (1M).

-

Stationary Phase: HPTLC glass plates pre-coated with Silica Gel 60 F

(20 x 10 cm), 200 µm thickness (Merck or equivalent).

Instrumentation

-

Application: Automated TLC Sampler (e.g., CAMAG Linomat 5) equipped with a 100 µL syringe.

-

Development: Twin-trough glass chamber (20 x 10 cm).

-

Detection: TLC Scanner with D2 (Deuterium) lamp capable of absorbance mode at 313 nm.

-

Software: WinCATS or visionCATS for integration.

Experimental Protocols

Preparation of Standard Solutions

Objective: Create a calibration curve for 2-M-5-NI.

-

Stock Solution (1.0 mg/mL): Dissolve 50.0 mg of 2-M-5-NI in 50 mL of Methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standards: Dilute the stock solution with methanol to obtain concentrations of 0.05, 0.1, 0.2, 0.4, and 0.8 mg/mL.

-

Parent Drug Marker: Prepare 1.0 mg/mL solutions of Metronidazole or Tinidazole to confirm separation resolution.

Forced Degradation Workflow (Stress Testing)

Objective: Induce degradation to validate the method's specificity.

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Mix 5 mL Stock + 5 mL 1M HCl. Reflux at 80°C for 2 hrs. | Formation of polar amine derivatives. |

| Alkaline Hydrolysis | Mix 5 mL Stock + 5 mL 1M NaOH. Reflux at 80°C for 2 hrs. | High degradation; potential ring opening. |

| Oxidation | Mix 5 mL Stock + 5 mL 30% H | Loss of chromophore (ring cleavage). |

| Thermal | Expose solid powder to 105°C for 6 hours. | Minimal degradation (2-M-5-NI is thermally stable). |

| Photolysis | Expose solution to UV light (254 nm) for 24 hrs. | Formation of oxadiazole isomers. |

Chromatographic Development

Critical Step: The mobile phase composition is vital for separating the polar 2-M-5-NI from the less polar parent drugs.

-

Plate Pre-washing: Wash the plate with Methanol and activate at 110°C for 20 minutes to remove binder artifacts.

-

Mobile Phase Preparation:

-

Mix Chloroform : Methanol : Diethylamine in a ratio of 9 : 1 : 1 (v/v/v).

-

Note: Diethylamine is essential for reducing tailing of the basic imidazole nitrogen.

-

-

Chamber Saturation: Pour 20 mL of mobile phase into the twin-trough chamber. Saturate with filter paper for 20 minutes.

-

Sample Application: Band width: 6 mm; Distance between bands: 10 mm; Application rate: 150 nL/s. Apply 10 µL of each sample.

-

Development: Develop the plate until the solvent front reaches 80 mm (approx. 20 mins).

-

Drying: Dry in a stream of warm air for 5 minutes to remove amine vapors (which absorb UV).

Densitometric Analysis & Visualization

Workflow Diagram

The following diagram illustrates the integrated workflow for stability assessment.

Figure 1: Step-by-step HPTLC workflow for nitroimidazole analysis.

Degradation Pathway Logic

Understanding the chemical fate of the molecule is crucial for interpreting the chromatogram.

Figure 2: Degradation pathways. 2-M-5-NI appears as a primary hydrolytic degradant before further breakdown.

Results and Discussion

Retardation Factors (Rf)

Under the optimized conditions (Chloroform:Methanol:Diethylamine 9:1:1), the components separate distinctly.

| Compound | Rf Value (Approx.) | Resolution (Rs) |

| This compound | 0.34 ± 0.02 | N/A |

| Metronidazole | 0.48 ± 0.02 | > 2.0 |

| Tinidazole | 0.62 ± 0.02 | > 2.5 |

| Unknown Degradant 1 (Acidic) | 0.15 ± 0.03 | > 1.5 |

Interpretation of Stress Testing

-

Acid/Base: Significant increase in the peak at Rf 0.34 confirms 2-M-5-NI is the major hydrolytic product of parent nitroimidazoles.

-

Oxidation: 2-M-5-NI is susceptible to ring opening. In samples treated with 30% H

O -

Specificity: The method successfully resolves 2-M-5-NI from its parent drugs, making it a valid stability-indicating method.

Troubleshooting Guide

-

Issue: Tailing Peaks.

-

Cause: Interaction between the basic imidazole nitrogen and acidic silanol groups on the plate.

-

Solution: Ensure Diethylamine is fresh. Pre-washing the plate with methanol/ammonia can also help.

-

-

Issue: High Background Noise.

-

Cause: Incomplete removal of mobile phase amines.

-

Solution: Increase drying time or use a vacuum dryer. Diethylamine absorbs UV; it must be fully evaporated before scanning.

-

-

Issue: Rf Drift.

-

Cause: Chamber saturation variability.

-

Solution: Strictly control saturation time (20 mins) and use filter paper lining in the chamber.

-

References

-

Pyka-Pająk, A., et al. (2023).[2][3][4] TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes, 11(1), 170.

-

Dołowy, M., & Pyka, A. (2014). TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Pharmaceutical Preparations.[1][2][3][5] Journal of Chromatographic Science.

-

Bakshi, M., & Singh, S. (2004). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis.

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

-

British Pharmacopoeia Commission. (2022). Monograph: Metronidazole Impurity A (this compound).[1][6][7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. psecommunity.org [psecommunity.org]

- 5. Sensitive and Cost-Effective TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Tablets [mdpi.com]

- 6. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. CN102321028A - Method for synthesizing this compound-1-ethanol - Google Patents [patents.google.com]

Application Note: The Role and Analysis of 2-Methyl-5-nitroimidazole as a Pharmaceutical Reference Standard

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitroimidazole (2-M-5-NI) and its critical role as a reference standard in pharmaceutical analysis. Primarily known as a key impurity of several 5-nitroimidazole-based active pharmaceutical ingredients (APIs) like metronidazole and tinidazole, and also as a synthetic intermediate, the accurate quantification of 2-M-5-NI is paramount for ensuring drug safety and efficacy. This document details the physicochemical properties of 2-M-5-NI and presents validated, step-by-step protocols for its identification and quantification using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in quality control laboratories. Further methodologies, including Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), are also discussed. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Drug Quality Control

This compound is a heterocyclic organic compound that holds a dual identity in the pharmaceutical landscape.[1] It serves as a crucial starting material for the synthesis of widely used antimicrobial agents, including metronidazole and dimetridazole.[2] Concurrently, and more critically from a quality control perspective, it is officially recognized by major pharmacopoeias as a specified impurity. The European Pharmacopoeia (EP) and British Pharmacopoeia (BP) list it as Metronidazole Impurity A and Tinidazole Impurity A .[3][4][5]

The presence of impurities in a final drug product, even at trace levels, can impact its safety and efficacy profile. Therefore, regulatory bodies mandate strict control over such substances. The use of a well-characterized reference standard is the bedrock of any quantitative analysis, providing the benchmark against which impurities in the API or finished product are measured. The this compound reference standard ensures that analytical methods are accurate, precise, and can reliably detect this impurity, thereby safeguarding patient health. This guide provides the necessary protocols and scientific context to effectively utilize this reference standard in a regulated pharmaceutical laboratory.

Physicochemical Profile

A thorough understanding of the physicochemical properties of a reference standard is essential for method development, sample handling, and data interpretation. This compound is typically a yellow to cream-colored crystalline solid.[1][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-5-nitro-1H-imidazole | [4] |